molecular formula C20H25FN4O4 B2675221 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 877632-96-7

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No.: B2675221
CAS No.: 877632-96-7
M. Wt: 404.442
InChI Key: PTUFUVMNXDJVSD-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C20H25FN4O4 and its molecular weight is 404.442. The purity is usually 95%.
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Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H32FN5O4C_{25}H_{32}FN_{5}O_{4}, with a molecular weight of 485.6 g/mol. The structure comprises a piperazine ring, a furan moiety, and an oxalamide group, which are known to contribute to the compound's biological properties.

PropertyValue
Molecular FormulaC25H32FN5O4
Molecular Weight485.6 g/mol
CAS Number877633-34-6

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that compounds containing furan and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values depending on structural modifications .

Anticancer Activity

The anticancer potential of furan derivatives has been extensively studied. A notable study demonstrated that compounds with similar structural characteristics inhibited the proliferation of HeLa cells (cervical cancer cell line), with IC50 values indicating effective cytotoxicity . The proposed mechanism involves mitochondrial disruption and apoptosis induction.

Anti-inflammatory Activity

Furan derivatives have also been explored for their anti-inflammatory properties. Some studies suggest that these compounds can act as selective COX-2 inhibitors, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of furan derivatives against various pathogens. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies on HeLa cells revealed that modifications to the oxalamide structure could significantly affect cytotoxicity. One derivative exhibited an IC50 of 0.15 µg/mL, highlighting the importance of structural optimization in enhancing anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the disruption of cellular membranes or interference with DNA synthesis in bacteria and cancer cells alike. This dual action underscores the versatility of the compound in targeting different types of cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Variations : Changes in the fluorophenyl group can enhance or diminish activity.
  • Piperazine Modifications : Alterations in the piperazine ring structure can affect binding affinity to biological targets.

Properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O4/c21-15-4-1-2-5-16(15)24-8-10-25(11-9-24)17(18-6-3-13-29-18)14-23-20(28)19(27)22-7-12-26/h1-6,13,17,26H,7-12,14H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUFUVMNXDJVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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